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Compound of Interest

Compound Name:
2-Bromo-2',4'-

dichloroacetophenone

Cat. No.: B130626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-2',4'-
dichloroacetophenone (C₈H₅BrCl₂O, MW: 267.93 g/mol ). Due to the limited availability of

experimentally derived spectra in public databases, this document presents a combination of

predicted data based on structural analysis and data from closely related analogs. It also

includes comprehensive, generalized experimental protocols for the acquisition of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the

structural elucidation and quality control of this compound in a research and development

setting.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-2',4'-
dichloroacetophenone. These predictions are based on established principles of

spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~4.4 - 4.6 s 2H -COCH₂Br

~7.4 - 7.6 m 2H Aromatic H

~7.7 - 7.9 m 1H Aromatic H

Note: The aromatic region will likely present a complex multiplet pattern due to the dichloro-

substitution.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~30 - 35 -COCH₂Br

~127 - 140 Aromatic C

~190 - 195 C=O

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group

~3100 - 3000 Aromatic C-H stretch

~1700 - 1680 C=O (Aryl ketone) stretch

~1600 - 1450 Aromatic C=C stretch

~1200 - 1000 C-Cl stretch

~700 - 600 C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Interpretation

266/268/270
[M]⁺ (Molecular ion peak with isotopic pattern

for Br and Cl)

187/189/191 [M - CH₂Br]⁺

173/175 [C₇H₃Cl₂O]⁺

145/147 [C₇H₃ClO]⁺

111 [C₆H₃Cl]⁺

Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data for a

solid organic compound like 2-Bromo-2',4'-dichloroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of purified 2-Bromo-2',4'-
dichloroacetophenone and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Instrumentation: Utilize a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a spectral width of 0-220 ppm, a longer relaxation delay (e.g.,

2-5 seconds) to ensure full relaxation of quaternary carbons, and a larger number of scans

due to the low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the

¹H NMR signals.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few milligrams) of 2-Bromo-2',4'-dichloroacetophenone in a

volatile organic solvent like methylene chloride or acetone.

Drop a small amount of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Obtain a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum. Identify

and label the significant absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer, for example, one with an Electron Impact (EI)

or Electrospray Ionization (ESI) source.

Data Acquisition:

Introduce the sample into the ion source. For EI, the sample is vaporized and then

bombarded with a high-energy electron beam. For ESI, the solution is sprayed through a

charged capillary.

The resulting ions are accelerated into the mass analyzer, which separates them based on

their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. The isotopic distribution pattern will be crucial for confirming the

presence of bromine and chlorine atoms.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

relationship between the different techniques.
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Spectroscopic Analysis Workflow
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Bromo-2',4'-
dichloroacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130626#spectroscopic-data-nmr-ir-ms-for-2-bromo-
2-4-dichloroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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